molecular formula C5H10F3NO B3005826 2-Amino-4,4,4-trifluoro-2-methylbutan-1-ol CAS No. 1780094-58-7

2-Amino-4,4,4-trifluoro-2-methylbutan-1-ol

Cat. No.: B3005826
CAS No.: 1780094-58-7
M. Wt: 157.136
InChI Key: ZMBJNWJGCIGRNW-UHFFFAOYSA-N
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Description

2-Amino-4,4,4-trifluoro-2-methylbutan-1-ol is a useful research compound. Its molecular formula is C5H10F3NO and its molecular weight is 157.136. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Fluorinated Amino Acids

Research by Pigza et al. (2009) describes the stereoselective syntheses of fluorinated amino acids starting from 4,4,4-trifluoro-3-methylbutanoic acid, which involves a series of chemical transformations including conversion to a chiral oxazoline and oxidative rearrangement to the dihydro-2H-oxazinone. This method is significant for producing configurationally pure hydrochloride salts of these amino acids (Pigza, Quach, & Molinski, 2009).

Biofuel Production

Bastian et al. (2011) demonstrated the use of engineered ketol-acid reductoisomerase and alcohol dehydrogenase in Escherichia coli for anaerobic production of 2-methylpropan-1-ol (isobutanol), a potential biofuel. This research highlights the conversion of glucose to isobutanol through a modified amino acid pathway in a recombinant organism, emphasizing the importance of cofactor balance in biofuel production processes (Bastian et al., 2011).

Cyclization Reactions

Goryaeva et al. (2020) explored the cyclization of ethyl 4,4,4-trifluoroacetoacetate and 1,2-ethanediamines with 3-methylbutan-2-one, resulting in hexahydroimidazo[1,2-a]pyridin-5-ones. The study reveals the influence of methyl ketone with isopropyl substituent on stereoselectivity and the by-product formation during these reactions (Goryaeva, Kushch, Burgart, & Saloutin, 2020).

Asymmetric Synthesis

Han et al. (2019) presented a method for large-scale preparation of enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid. This study is vital for drug design, as these derivatives act as bioisosteres of leucine moiety. The process involves using a recyclable chiral auxiliary, demonstrating practicality in synthesizing amino acids (Han et al., 2019).

Enantiomeric Ratio Analysis

Matheis, Granvogl, and Schieberle (2016) conducted an analysis of enantiomeric ratios of aroma compounds formed through the Ehrlich Degradation of l-Isoleucine in fermented foods. This study provides insights into the chiral analysis and quantification of compounds such as 2-methylbutanol and 2-methylbutanoic acid, relevant to food chemistry (Matheis, Granvogl, & Schieberle, 2016).

Safety and Hazards

This compound may pose certain hazards. It has been classified with the hazard statements H302, H312, H315, H318, H332, H335, indicating potential hazards if ingested, in contact with skin, causing skin irritation, causing serious eye damage, if inhaled, and may cause respiratory irritation .

Properties

IUPAC Name

2-amino-4,4,4-trifluoro-2-methylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3NO/c1-4(9,3-10)2-5(6,7)8/h10H,2-3,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBJNWJGCIGRNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(F)(F)F)(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780094-58-7
Record name 2-amino-4,4,4-trifluoro-2-methylbutan-1-ol
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